N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride
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Overview
Description
N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of an amino group, a dimethylcarbamoyl group, and a chloropyridinyl group, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate with appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[2-amino-4-(N,N-dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridine-2-yl)oxamide
- N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)ethanediamide
Uniqueness
N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N’-(5-chloropyridin-2-yl)oxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H23Cl2N5O3 |
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Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-[2-amino-4-(dimethylcarbamoyl)cyclohexyl]-N'-(5-chloropyridin-2-yl)oxamide;hydrochloride |
InChI |
InChI=1S/C16H22ClN5O3.ClH/c1-22(2)16(25)9-3-5-12(11(18)7-9)20-14(23)15(24)21-13-6-4-10(17)8-19-13;/h4,6,8-9,11-12H,3,5,7,18H2,1-2H3,(H,20,23)(H,19,21,24);1H |
InChI Key |
SCFBXGHGMBMEPI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCC(C(C1)N)NC(=O)C(=O)NC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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